molecular formula C8H4Br2ClNS B13904522 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate

3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate

Cat. No.: B13904522
M. Wt: 341.45 g/mol
InChI Key: BSAPDFOSOGWCAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-methylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds as follows:

[ \text{C}_8\text{H}_5\text{Br}_2\text{ClN} + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_4\text{Br}_2\text{ClNS} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor equipped with temperature control and efficient mixing to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The isothiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol at room temperature.

    Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, and the reaction is conducted in an aqueous or organic solvent at elevated temperatures.

    Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents, and the reaction is performed in an inert solvent like tetrahydrofuran at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate has several applications in scientific research, including:

    Proteomics Research: Used as a reagent for labeling and detecting proteins in proteomics studies.

    Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in studies investigating the biological activity of isothiocyanate-containing compounds, including their potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound may also interact with other cellular components, such as DNA or enzymes, through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: A simpler analog with a phenyl ring and an isothiocyanate group.

    4-Methylphenyl isothiocyanate: Similar structure but lacks the chlorine and bromine substituents.

    2,6-Dibromo-4-methylphenyl isothiocyanate: Similar structure but lacks the chlorine substituent.

Uniqueness

3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is unique due to the presence of multiple halogen substituents (chlorine and bromine) on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other isothiocyanate derivatives.

Properties

Molecular Formula

C8H4Br2ClNS

Molecular Weight

341.45 g/mol

IUPAC Name

1,3-dibromo-4-chloro-2-isothiocyanato-5-methylbenzene

InChI

InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)8(12-3-13)6(10)7(4)11/h2H,1H3

InChI Key

BSAPDFOSOGWCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)N=C=S)Br

Origin of Product

United States

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